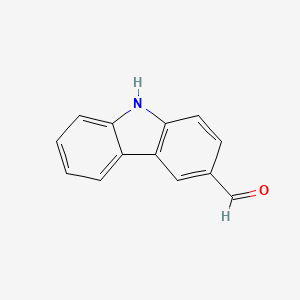

9H-Carbazole-3-carbaldehyde

Descripción general

Descripción

9H-carbazol-3-carbaldehído: es un compuesto orgánico que pertenece a la familia del carbazol. Los carbazoles son compuestos aromáticos heterocíclicos que contienen nitrógeno. Este compuesto es conocido por sus importantes actividades biológicas, incluidas las propiedades anticancerígenas. Se utiliza a menudo en la investigación científica debido a su estructura química única y su reactividad.

Mecanismo De Acción

La actividad anticancerígena del 9H-carbazol-3-carbaldehído se debe principalmente a su capacidad para reactivar la vía p53 en las células cancerosas. Esta reactivación conduce a un aumento de la apoptosis y a una reducción de la proliferación celular. El compuesto mejora la fosforilación de p53 en Ser15, que es crucial para su función supresora tumoral . Además, influye en otras vías como la p38-MAPK y la cinasa N-terminal de c-Jun (JNK), contribuyendo a sus efectos anticancerígenos .

Análisis Bioquímico

Biochemical Properties

9H-Carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with several biomolecules, including the tumor suppressor protein p53. The compound has been shown to enhance the phosphorylation of p53 at Ser15, which is crucial for its activation. This interaction leads to the upregulation of caspase activities, promoting apoptosis in melanoma cells . Additionally, this compound interacts with the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further contributing to its pro-apoptotic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanoma cells, it induces apoptosis and senescence through the activation of the p53 pathway . This compound selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human primary melanocytes . The upregulation of caspase activities and the activation of the p38-MAPK and JNK pathways are key mechanisms through which this compound exerts its effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of the p53 signaling pathway. The compound enhances the phosphorylation of p53 at Ser15, leading to its activation and subsequent induction of apoptosis and senescence in melanoma cells . Additionally, this compound activates the p38-MAPK and JNK pathways, which are essential for its pro-apoptotic effects . The combination of these molecular interactions results in the selective suppression of melanoma cell growth without affecting normal melanocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its pro-apoptotic effects over extended periods, with no evident toxic effects on normal tissues . The temporal stability of the compound ensures its sustained efficacy in inducing apoptosis and reducing cell proliferation in melanoma cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits melanoma growth by inducing apoptosis and senescence . At higher doses, there may be potential toxic or adverse effects, although studies have not reported significant toxicity in normal tissues . The dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to apoptosis and cell proliferation. The compound interacts with enzymes and cofactors involved in the p53 signaling pathway, leading to the activation of caspases and the induction of apoptosis . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall pro-apoptotic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target cells, where it exerts its pro-apoptotic effects . The efficient transport and distribution of this compound are crucial for its therapeutic efficacy in melanoma treatment .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules such as p53 . Post-translational modifications and targeting signals ensure the precise localization of this compound, enhancing its pro-apoptotic effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Síntesis a partir de carbazol: Un método común implica la reacción de carbazol con bromoetano en presencia de hidróxido de potasio para obtener 9-etil-9H-carbazol.

Reacción con tiosemicarbazidas: El 9-etil-9H-carbazol-3-carbaldehído puede reaccionar con 4-ariltiosemicarbazidas en presencia de ácido acético como catalizador.

Métodos de producción industrial: La producción industrial de 9H-carbazol-3-carbaldehído normalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente, optimizados para obtener rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El 9H-carbazol-3-carbaldehído puede sufrir reacciones de oxidación para formar diversos derivados oxidados.

Reducción: Puede reducirse para formar los alcoholes correspondientes u otras formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, en particular en el grupo aldehído, para formar una variedad de derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos como los reactivos de Grignard o los compuestos organolíticos se utilizan comúnmente.

Principales productos formados:

Oxidación: Derivados oxidados como los ácidos carboxílicos.

Reducción: Alcoholes y otras formas reducidas.

Sustitución: Diversos derivados de carbazol sustituidos.

Aplicaciones Científicas De Investigación

Química:

- Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

- Se utiliza en el desarrollo de semiconductores orgánicos y diodos emisores de luz.

Biología y medicina:

- Exhibe una actividad anticancerígena significativa, en particular contra las células de melanoma mediante la reactivación de la vía p53 .

- Muestra actividad citotóxica contra diversas líneas celulares tumorales, incluidas las células de cáncer de pulmón .

Industria:

- Se utiliza en la producción de tintes y pigmentos.

- Se aplica en el desarrollo de materiales fotovoltaicos y células solares sensibilizadas con colorante .

Comparación Con Compuestos Similares

Compuestos similares:

9-etil-9H-carbazol-3-carbaldehído: Similar en estructura pero con un grupo etilo en el átomo de nitrógeno.

6-((4-(difenilamino)fenil)etinil)-9-etil-9H-carbazol-3-carbaldehído: Contiene grupos funcionales adicionales que mejoran sus propiedades ópticas.

Singularidad:

- Su estructura permite modificaciones químicas versátiles, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales.

9H-carbazol-3-carbaldehído: destaca por su reactividad específica y su actividad biológica, en particular su capacidad para dirigirse selectivamente a las células cancerosas sin afectar a las células normales.

Propiedades

IUPAC Name |

9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOHOGDAJPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333418 | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51761-07-0 | |

| Record name | Carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-CARBAZOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9H-Carbazole-3-carbaldehyde?

A1: this compound has a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol. []

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound displays characteristic peaks in various spectroscopic analyses. Studies using UV-Vis spectroscopy reveal three main absorption peaks between 240 nm and 400 nm, indicating π–π and n–π electron transitions. [] This compound also shows distinct peaks in 1H NMR, 13C NMR, and FT-IR analyses, confirming its structure. [, , , , ]

Q3: Has the stability of this compound been investigated under different conditions?

A3: While specific stability studies under various conditions are limited in the provided research, thermogravimetric analysis (TGA) has been conducted on this compound derivatives. This analysis provides insights into their thermal stability and decomposition patterns. [, ]

Q4: Has this compound been incorporated into any specific materials or formulations?

A4: The provided research primarily focuses on the synthesis, characterization, and biological activity of this compound and its derivatives. Although its incorporation into specific materials hasn't been extensively explored, some studies describe its use in synthesizing fluorescent probes [], dyes/photosensitizers [], and compounds with potential applications in organic electronics. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Research indicates that introducing different substituents on the carbazole ring system of this compound can significantly impact its biological activity. For example, introducing a cyanoacetic acid group enhances its photosensitizing properties. [] Additionally, studies on carbazole-based α-aminophosphonates, synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated varying antiproliferative activity against different cancer cell lines depending on the amine substituent. []

Q6: What is the role of the aldehyde group in the biological activity of this compound?

A6: The aldehyde group plays a crucial role in the reactivity and biological activity of this compound. It participates in various chemical reactions, such as Knoevenagel condensation [] and Schiff base formation, [, ] which are essential for developing derivatives with diverse biological activities.

Q7: What in vitro and in vivo studies have been conducted on this compound and its derivatives?

A7: Research demonstrates the anti-inflammatory and antimicrobial potential of this compound derivatives. [] Studies have explored their inhibitory effects against key inflammatory mediators like TNF-α and IL-6 in LPS-induced human PBMCs. [] Furthermore, some derivatives exhibited potent antimicrobial activity against bacteria like Bacillus cereus and Staphylococcus aureus. [] Other investigations demonstrated the antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde in human melanoma cells by reactivating the p53 pathway. []

Q8: Have computational methods been applied to study this compound?

A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optical properties of this compound and its derivatives. [, , , , ] These studies provide insights into their molecular geometries, electronic transitions, and potential for applications in optoelectronic devices. Molecular docking simulations have also been employed to investigate the interactions of this compound derivatives with biological targets such as the peripheral benzodiazepine receptor (PBR), providing insights into their potential anticancer activity. []

Q9: What analytical methods are commonly used to characterize this compound and its derivatives?

A9: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to characterize the structure of this compound and its derivatives. [, , , , ] These methods provide detailed information about the compound's structure, purity, and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

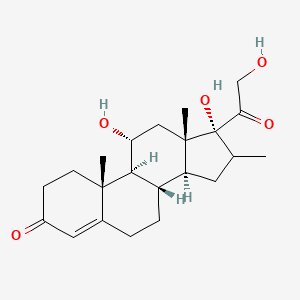

![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)

![Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel-](/img/structure/B1198533.png)

![2',2'-Dimethyl-3-spiro[5,6,7,8a-tetrahydrothiazolo[3,2-a]pyridine-8,4'-thiane]one](/img/structure/B1198535.png)

![2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide](/img/structure/B1198538.png)

![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)

![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)